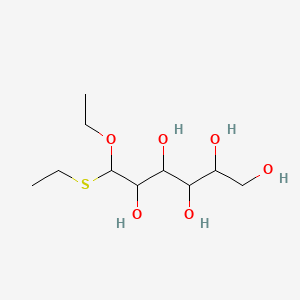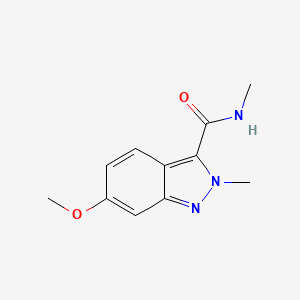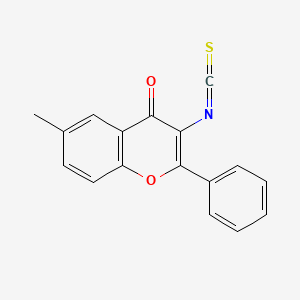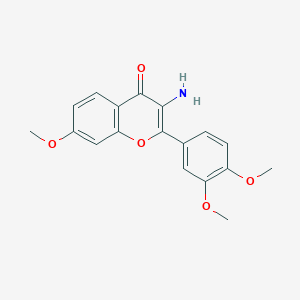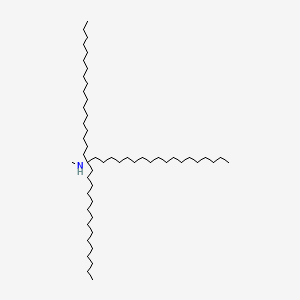![molecular formula C15H33Cl2NO5Si B13756949 1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) CAS No. 56709-05-8](/img/structure/B13756949.png)
1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) is a chemical compound with the molecular formula C15H33Cl2NO5Si and a molecular weight of 406.42 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) involves several organic synthesis steps. One common method includes the reaction of 3-chloropropan-2-ol with 3-(triethoxysilyl)propylamine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Análisis De Reacciones Químicas
1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, acetone, and dichloromethane, as well as catalysts and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) has a wide range of scientific research applications, including:
Biology: The compound is used in the modification of biomolecules and surfaces for biological studies.
Mecanismo De Acción
The mechanism of action of 1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) involves its ability to form covalent bonds with various substrates. The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces to form strong siloxane bonds . This property makes it useful in surface modification and adhesion applications.
Comparación Con Compuestos Similares
Similar compounds to 1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) include:
3-(Triethoxysilyl)propylamine: Used in similar applications but lacks the chloropropan-2-ol moiety.
N,N-Bis(3-chloro-2-hydroxypropyl)aminopropyl triethoxysilane: Similar structure but with different functional groups.
Bis(3-(triethoxysilyl)propyl)tetrasulfide: Used in rubber and plastic industries for its reinforcing properties.
The uniqueness of 1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) lies in its combination of triethoxysilyl and chloropropan-2-ol groups, which provide unique reactivity and bonding properties.
Propiedades
Número CAS |
56709-05-8 |
|---|---|
Fórmula molecular |
C15H33Cl2NO5Si |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
1-chloro-3-[(3-chloro-2-hydroxypropyl)-(3-triethoxysilylpropyl)amino]propan-2-ol |
InChI |
InChI=1S/C15H33Cl2NO5Si/c1-4-21-24(22-5-2,23-6-3)9-7-8-18(12-14(19)10-16)13-15(20)11-17/h14-15,19-20H,4-13H2,1-3H3 |
Clave InChI |
XKXVAWYYKGISES-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCN(CC(CCl)O)CC(CCl)O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


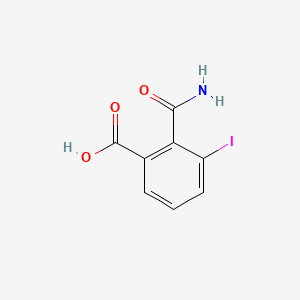
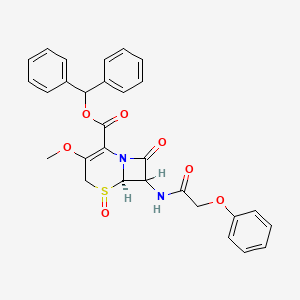
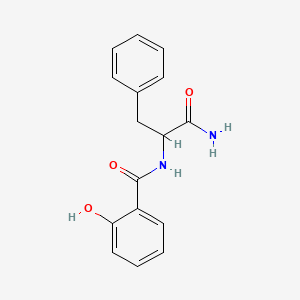
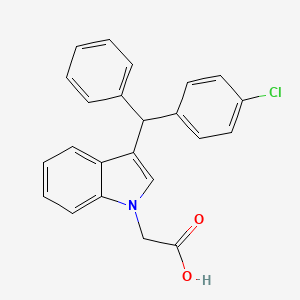

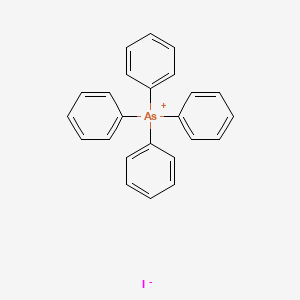
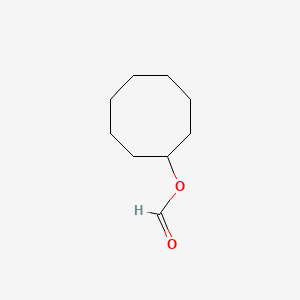
![O-methyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13756910.png)
